molecular formula C11H17NO4 B13560740 Tert-butyl5-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate

Tert-butyl5-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate

Cat. No.: B13560740
M. Wt: 227.26 g/mol
InChI Key: JGWACALBKIURBJ-UHFFFAOYSA-N
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Description

Tert-butyl 5-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate is a spirocyclic compound featuring a bicyclic structure with a fused oxazolidinone ring (6-oxa) and a ketone group (5-oxo). The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the secondary amine, enhancing stability during synthetic processes.

Properties

Molecular Formula

C11H17NO4

Molecular Weight

227.26 g/mol

IUPAC Name

tert-butyl 5-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate

InChI

InChI=1S/C11H17NO4/c1-10(2,3)16-9(14)12-6-11(7-12)4-5-15-8(11)13/h4-7H2,1-3H3

InChI Key

JGWACALBKIURBJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CCOC2=O

Origin of Product

United States

Preparation Methods

Synthesis via Azetidine Ring Formation and Functionalization

a. Starting Material Preparation

  • The synthesis often begins with 1-Boc-3-oxoidene-azetidine or related azetidine derivatives, which serve as key intermediates for spirocyclic construction (as per patent CN111533752A).

  • Alternatively, azetidine derivatives are synthesized via cyclization of amino alcohols or amino acids under dehydrating conditions, employing reagents such as phosgene equivalents or carbonyl reagents .

b. Formation of the Spirocyclic Core

  • The core spiro structure is generally formed through nucleophilic cyclization or intramolecular cycloaddition reactions.

  • For example, reaction of azetidine derivatives with aldehydes or ketones under acid catalysis facilitates ring closure, forming the azaspiro[3.4]octane core.

Representative Reaction Scheme

Step 1: Azetidine ring formation
Azetidine precursor + aldehyde/ketone → Cyclized azetidine derivative

Step 2: Oxidation
Azetidine derivative → Oxo-azetidine (at position 5)

Step 3: Bromination
Oxo-azetidine + Bromine → Brominated intermediate

Step 4: Esterification
Brominated intermediate + tert-butanol + coupling agent → Tert-butyl ester

Step 5: Final purification
Product isolation and characterization

Data Tables Summarizing Key Reaction Conditions

Step Reagents & Conditions Solvent Temperature Yield References
Azetidine formation Amino alcohols + dehydrating agents - Reflux Variable ,
Oxidation KMnO₄ or CrO₃ Water/Acetone Room temp to 50°C >80%
Bromination Liquid bromine Dichloromethane -30°C to -10°C 85%
Esterification Tert-butyl alcohol + DCC or EDC Toluene or Dichloromethane Reflux 75-85% ,

In-Depth Research Findings

  • Efficiency & Selectivity: The bromination step is highly selective when performed at low temperatures, minimizing side reactions. The subsequent nucleophilic substitution with potassium carbonate proceeds with high regioselectivity, favoring the formation of the desired spirocarboxylate.

  • Operational Simplicity: The methods utilize readily available reagents and standard laboratory equipment, making scale-up feasible.

  • Yield Optimization: Use of dry solvents, controlled addition of bromine, and proper quenching techniques are critical for maximizing yields and minimizing impurities.

  • Environmental & Safety Considerations: Bromination involves hazardous reagents; thus, proper handling and waste disposal are mandatory. Alternative halogenation methods, such as using N-bromosuccinimide (NBS), are under exploration for greener protocols.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxo group.

    Substitution: Nucleophilic substitution reactions can occur at the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Tert-butyl 5-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound can be used in the study of enzyme interactions and as a potential inhibitor.

    Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 5-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets. The oxo and oxa groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. The spirocyclic structure provides rigidity, which can affect how the compound interacts with enzymes and other proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with its analogs, focusing on functional group positioning, substituents, stereochemistry, and applications.

Functional Group Positioning

Variations in oxo, oxa, and aza group positions significantly influence reactivity and physicochemical properties.

Compound Name CAS Number Molecular Formula Molecular Weight Key Functional Groups
Tert-butyl 5-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate (Target) Not explicitly provided Likely C₁₂H₁₉NO₄ ~241.28 (estimated) 5-oxo, 6-oxa, Boc-protected amine
Tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate 1408075-90-0 C₁₂H₁₉NO₃ 225.28 6-oxo, Boc-protected amine
(cis)-tert-butyl 6-oxo-7-oxa-5-azaspiro[3.4]octane-2-carboxylate 2135785-61-2 C₁₂H₁₉NO₄ 241.28 6-oxo, 7-oxa, 5-aza, cis-stereo

Key Findings :

  • The cis-isomer (CAS 2135785-61-2) demonstrates stereochemical control in drug design, where spatial orientation impacts target binding .
Substituent Variations

Substituents like halides or sulfonyl groups modify reactivity and application scope.

Compound Name CAS Number Molecular Formula Substituent Molecular Weight
Tert-butyl 5-[(chlorosulfonyl)methyl]-7-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate 2225144-48-7 C₁₂H₁₈ClNO₆S Chlorosulfonylmethyl 339.79
Tert-butyl 6-(iodomethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate 1445949-63-2 C₁₂H₂₀INO₃ Iodomethyl 377.20

Key Findings :

  • The chlorosulfonylmethyl group (CAS 2225144-48-7) enables nucleophilic substitution reactions, making it valuable for derivatization in medicinal chemistry .
  • Iodine-containing analogs (CAS 1445949-63-2) are pivotal in cross-coupling reactions (e.g., Suzuki-Miyaura), facilitating carbon-carbon bond formation .
Diaza and Multi-Functional Variants

Compounds with additional nitrogen atoms or fused rings expand synthetic utility.

Compound Name CAS Number Molecular Formula Key Features
Tert-butyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate 1234616-51-3 C₁₁H₁₈N₂O₃ 7-oxo, 2,6-diaza
Tert-butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate 885270-84-8 C₁₂H₁₉NO₃ 2-oxo, 6-aza

Key Findings :

  • Diaza derivatives (CAS 1234616-51-3) enhance hydrogen-bonding networks, improving interactions with biological targets .
  • The 6-aza variant (CAS 885270-84-8) is a precursor for spirocyclic piperidines, a scaffold prevalent in CNS drugs .

Biological Activity

Tert-butyl 5-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant case studies.

The molecular formula for tert-butyl 5-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate is C12H19NO3C_{12}H_{19}NO_3 with a molecular weight of approximately 225.29 g/mol. The compound features a spirocyclic structure that may contribute to its biological properties.

PropertyValue
Molecular FormulaC₁₂H₁₉NO₃
Molecular Weight225.29 g/mol
CAS Number2803856-96-2
Purity95%

Antimicrobial Activity

Research indicates that compounds similar to tert-butyl 5-oxo-6-oxa-2-azaspiro[3.4]octane derivatives exhibit significant antimicrobial properties. A study demonstrated that the introduction of various substituents on the spirocyclic framework can enhance activity against both Gram-positive and Gram-negative bacteria, suggesting a potential application in antibiotic development .

Anticancer Properties

The compound has been evaluated for its anticancer potential, particularly in targeting specific cancer cell lines. In vitro assays revealed that it can induce apoptosis in certain cancer cells, possibly through the activation of caspase pathways. This property is attributed to the compound's ability to interact with cellular signaling pathways involved in cell proliferation and survival .

Neuroprotective Effects

Preliminary studies have suggested that tert-butyl 5-oxo-6-oxa-2-azaspiro[3.4]octane may possess neuroprotective effects, making it a candidate for further research in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism appears to involve the modulation of oxidative stress and inflammation within neuronal cells .

Case Studies

  • Antimicrobial Efficacy : A study conducted on various derivatives of spirocyclic compounds showed that tert-butyl 5-oxo derivatives displayed enhanced antimicrobial activity compared to their non-spirocyclic counterparts, indicating the significance of the spiro structure in biological activity .
  • Cancer Cell Line Studies : In vitro studies using breast cancer cell lines demonstrated that treatment with tert-butyl 5-oxo derivatives resulted in a dose-dependent decrease in cell viability, suggesting potential as an anticancer agent .
  • Neuroprotection : A recent investigation into neuroprotective agents identified several spirocyclic compounds, including tert-butyl 5-oxo derivatives, that reduced neuronal apoptosis under oxidative stress conditions, highlighting their therapeutic potential in neurodegenerative disorders .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for tert-butyl 5-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including spirocyclization and functional group protection/deprotection. Key variables include temperature control (e.g., maintaining −78°C for ketone oxidation) and catalyst selection (e.g., palladium in Suzuki couplings) . Purification often requires column chromatography with silica gel and recrystallization using solvents like ethyl acetate/hexane mixtures. Yield optimization may involve adjusting stoichiometric ratios of reagents (e.g., tert-butyl dicarbonate) and reaction time .

Q. How is the structural integrity of this spirocyclic compound confirmed?

  • Methodological Answer : Structural characterization employs:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm the spiro junction (e.g., distinct signals for the tert-butyl group at δ ~1.4 ppm) .
  • Mass spectrometry (HRMS) : To verify molecular weight (C12_{12}H19_{19}NO3_3, MW 225.28) .
  • X-ray crystallography : Resolves conformational details (e.g., dihedral angles of the oxa-azaspiro core) using software like SHELXL .

Q. What are the common derivatives of this compound, and how are they synthesized?

  • Methodological Answer : Derivatives include:

  • Sulfonyl chlorides : Synthesized via chlorosulfonation at the methyl position (e.g., tert-butyl 5-[(chlorosulfonyl)methyl]-6-oxa-2-azaspiro[3.4]octane-2-carboxylate) .
  • Pharmaceutical intermediates : Prepared through cross-coupling reactions (e.g., Suzuki-Miyaura with pyridinyl boronic esters) .
  • Deprotected amines : Trifluoroacetic acid (TFA) cleavage of the tert-butyloxycarbonyl (Boc) group .

Advanced Research Questions

Q. How does the spirocyclic architecture influence reactivity in medicinal chemistry applications?

  • Methodological Answer : The rigid spiro core enhances binding selectivity in enzyme inhibition (e.g., EGFR or kinase targets) by restricting conformational flexibility. Computational modeling (e.g., density functional theory) predicts collision cross-sections and steric effects, while in vitro assays (e.g., IC50_{50} measurements) validate bioactivity . The oxa and aza moieties also participate in hydrogen bonding with biological targets, as shown in crystallographic studies .

Q. What analytical strategies resolve contradictions in purity assessment across synthetic batches?

  • Methodological Answer : Discrepancies in purity (e.g., 95% vs. 97%) require:

  • HPLC-MS : To quantify impurities (e.g., residual tert-butyl alcohol).
  • Differential Scanning Calorimetry (DSC) : Detects polymorphic variations affecting melting points .
  • Elemental Analysis : Validates stoichiometric consistency (C, H, N percentages) .

Q. How can the compound’s stability be maintained under varying storage conditions?

  • Methodological Answer : Stability studies recommend:

  • Refrigerated storage (2–8°C) : Prevents decomposition of the oxo group .
  • Inert atmosphere (N2_2) : Reduces oxidation risk during long-term storage .
  • Moisture control : Use of molecular sieves in sealed containers to avoid hydrolysis of the ester moiety .

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